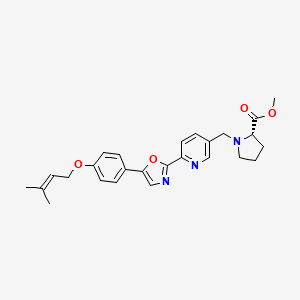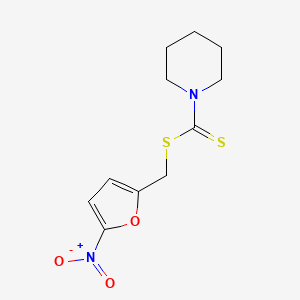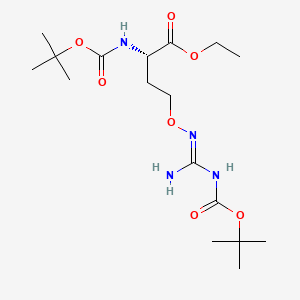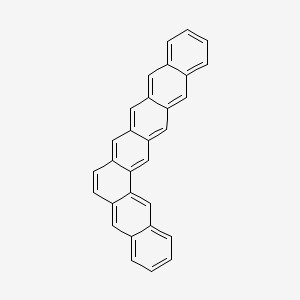
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate involves multiple steps, each requiring specific reagents and conditions
Preparation of the Core Structure: The core structure can be synthesized through a series of condensation reactions involving pyridine and oxazole derivatives.
Functional Group Introduction:
Final Assembly: The final step involves the esterification of the proline derivative with the core structure, using reagents such as methyl iodide and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbut-2-en-1-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-methylbut-2-en-1-yl group can yield 3-methylbut-2-enal or 3-methylbut-2-enoic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-alaninate: Similar structure but with an alanine derivative instead of proline.
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-valinate: Similar structure but with a valine derivative instead of proline.
Uniqueness
The uniqueness of Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate lies in its specific combination of functional groups and the resulting biological activity. The presence of the proline derivative may confer unique binding properties and biological effects compared to similar compounds.
Properties
Molecular Formula |
C26H29N3O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl (2S)-1-[[6-[5-[4-(3-methylbut-2-enoxy)phenyl]-1,3-oxazol-2-yl]pyridin-3-yl]methyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1 |
InChI Key |
KWCAEMFGVDPGNT-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=NC=C(C=C3)CN4CCC[C@H]4C(=O)OC)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C2=CN=C(O2)C3=NC=C(C=C3)CN4CCCC4C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)



![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
